Dibenz[b,f][1,4]oxazepine

TRPA1 ion channel pain research agonist screening

Dibenz[b,f][1,4]oxazepine (CR gas) is a sub-nanomolar TRPA1 agonist (EC50 0.3 nM) with 6–10x greater lachrymatory potency than CS gas, yet lower systemic toxicity. This unsubstituted scaffold is the essential building block for loxapine-class antipsychotics and a critical analytical reference standard for defense, forensic, and TRPA1-targeted drug discovery. Its high lipophilicity (logP 3.49) and low aqueous solubility (~3.73 mg/L) demand specific organic-solvent-based handling. Procure only ≥98% purity for reproducible SAR and method validation.

Molecular Formula C13H9NO
Molecular Weight 195.22 g/mol
CAS No. 257-07-8
Cat. No. B1209434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenz[b,f][1,4]oxazepine
CAS257-07-8
SynonymsCR irritant
dibenz(b,f)(1,4)oxazepine
Molecular FormulaC13H9NO
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NC3=CC=CC=C3O2
InChIInChI=1S/C13H9NO/c1-3-7-12-10(5-1)9-14-11-6-2-4-8-13(11)15-12/h1-9H
InChIKeyNPUACKRELIJTFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 124 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Dibenz[b,f][1,4]oxazepine (CAS 257-07-8): Baseline Overview and Core Procurement Context


Dibenz[b,f][1,4]oxazepine (CAS 257-07-8), a tricyclic heterocyclic compound containing a seven-membered oxazepine ring fused to two benzene rings [1], is commercially recognized as CR gas and represents the core scaffold for both lachrymatory agents and a class of antipsychotic pharmaceuticals [2]. Its primary recognized mechanism involves potent activation of the human Transient Receptor Potential Ankyrin 1 (TRPA1) channel [3], a key biological sensor for irritant chemicals. With a molecular weight of 195.22 g/mol and a melting point range of 68-73°C [1], this compound is presented as a pale yellow crystalline solid [4] that serves as both a reference standard for riot control agent development and a critical synthetic intermediate for numerous dibenzoxazepine-derived neuroleptic agents.

Why Generic Substitution Fails: Critical Distinctions Between Dibenz[b,f][1,4]oxazepine and Its Closest Analogs


Generic substitution of dibenz[b,f][1,4]oxazepine is scientifically untenable due to profound differences in pharmacological profile, potency, and application-specific requirements relative to both its pharmacologically active derivatives and structurally similar riot control agents. While the unsubstituted scaffold exhibits sub-nanomolar TRPA1 agonist activity (EC50 = 0.3 nM) [1], its 11-piperazinyl-substituted derivative loxapine demonstrates a radically different receptor binding profile with nanomolar affinity for dopamine D2/D4 and serotonin 5-HT2A receptors [2]. Moreover, compared to the widely deployed riot control agent CS gas (2-chlorobenzalmalononitrile), dibenz[b,f][1,4]oxazepine is reported to be 6 to 10 times more potent as a lachrymator [3], while paradoxically exhibiting lower systemic toxicity by ingestion and exposure [4]. The high lipophilicity (logP = 3.49) and low aqueous solubility (~3.73 mg/L) further distinguish its formulation and handling requirements from more hydrophilic congeners. These stark quantitative differences across potency, toxicity, and physicochemical properties make blind substitution either hazardous or scientifically invalid, depending on the intended application.

Quantitative Differentiation Guide: Evidence-Based Selection Criteria for Dibenz[b,f][1,4]oxazepine


TRPA1 Agonist Potency: Sub-Nanomolar Activity as a Definitive Research Standard

Dibenz[b,f][1,4]oxazepine exhibits an EC50 of 0.300 nM for human TRPA1 expressed in T-REx-HEK293 cells [1]. This sub-nanomolar potency establishes it as one of the most potent known TRPA1 agonists, serving as a benchmark for structure-activity relationship (SAR) studies of dibenzazepine and dibenzoxazepine derivatives [2]. While numerous substituted analogs demonstrate varying TRPA1 activities, the unsubstituted scaffold consistently serves as the reference point for assessing the impact of chlorine substitution patterns, 11-position basic substitutions, and other modifications on agonist potency [3].

TRPA1 ion channel pain research agonist screening

Lachrymatory Potency: 6- to 10-Fold Greater Irritant Efficacy Relative to CS Gas

As a lachrymatory agent, dibenz[b,f][1,4]oxazepine (CR gas) is documented to be 6 to 10 times more potent than CS gas (2-chlorobenzalmalononitrile), the most widely deployed riot control agent globally [1][2]. For context, CR aerosols cause irritation at concentrations as low as 0.2 μg/L, with conditions becoming intolerable at 3 μg/L [3]. Specific dermal exposure data demonstrate that 2 mg of dry CR causes skin redness within 10 minutes, while 5 mg induces burning and erythema [3].

riot control agents lachrymatory potency irritant comparison

Toxicological Profile: Lower Systemic Toxicity Compared to CS Gas Despite Higher Lachrymatory Potency

Paradoxically, dibenz[b,f][1,4]oxazepine demonstrates lower systemic toxicity than CS gas by both ingestion and exposure routes [1][2]. This is notable given its 6- to 10-fold higher lachrymatory potency. The compound remains a suspected carcinogen [1], and in poorly ventilated spaces, lethal doses can be inhaled within minutes due to asphyxiation and pulmonary edema [2]. The compound's persistence on porous surfaces for up to 60 days [2] presents unique decontamination requirements not applicable to CS gas.

toxicology riot control agent safety exposure risk assessment

Receptor Binding Profile: The Unsubstituted Scaffold Exhibits High TRPA1 Selectivity Versus Antipsychotic Derivatives

The unsubstituted dibenz[b,f][1,4]oxazepine scaffold demonstrates high selectivity for TRPA1 agonism with minimal off-target GPCR activity [1]. In stark contrast, the 11-(4-methylpiperazin-1-yl)-8-chloro derivative (loxapine) exhibits nanomolar binding affinity for dopamine D2 receptors (IC50 = 49 nM for muscarinic receptor displacement [2]; D2 affinity: Ki ≈ 15 nM [3]) and serotonin 5-HT2A receptors (Ki = 6.2-6.6 nM ), while the unsubstituted scaffold shows negligible activity at these targets. This selectivity profile is further evidenced by the fact that loxapine achieves 5-HT2 receptor occupancy ranging from 27% to near-saturation in vivo [4], whereas CR gas (unsubstituted dibenz[b,f][1,4]oxazepine) is not reactive and is not an irritant [5].

receptor selectivity TRPA1 vs. GPCR drug discovery

Physicochemical Properties: High Lipophilicity and Low Aqueous Solubility Dictate Distinct Formulation and Handling Requirements

Dibenz[b,f][1,4]oxazepine exhibits a calculated logP (octanol-water partition coefficient) of 3.49 and an estimated aqueous solubility of approximately 3.73 mg/L at 25°C . The compound has a melting point range of 68-73°C [1] and a boiling point of approximately 331.88°C [2]. These properties stand in contrast to more hydrophilic derivatives, such as loxapine succinate, which are formulated for oral bioavailability. The high lipophilicity of the unsubstituted scaffold renders it sparingly soluble in water but soluble in organic solvents such as DMSO [3], with a predicted ACD/LogD of 3.40 at pH 7.4 .

physicochemical properties formulation analytical chemistry

Validated Application Scenarios for Dibenz[b,f][1,4]oxazepine Based on Quantitative Evidence


TRPA1 Ion Channel Research and Drug Discovery

As a selective TRPA1 agonist with sub-nanomolar potency (EC50 = 0.300 nM) [1], dibenz[b,f][1,4]oxazepine serves as an essential reference standard for TRPA1-targeted drug discovery programs. Its high selectivity for TRPA1 over GPCR targets (e.g., dopamine and serotonin receptors) makes it an ideal positive control for screening assays and a validated starting point for structure-activity relationship (SAR) studies aimed at developing TRPA1 antagonists for pain, asthma, and inflammatory conditions [2].

Riot Control Agent Research and Analytical Reference Standard

Given its 6- to 10-fold greater lachrymatory potency compared to CS gas [3] and its lower systemic toxicity by ingestion and exposure [4], dibenz[b,f][1,4]oxazepine (CR gas) is the appropriate reference material for defense and security research programs developing next-generation riot control agents. It is also essential for analytical method development (e.g., GC-MS, LC-MS) aimed at detecting and quantifying CR gas residues in environmental and forensic samples, where its unique persistence on porous surfaces for up to 60 days [4] necessitates distinct analytical protocols.

Synthetic Intermediate for Dibenzoxazepine-Derived Pharmaceuticals

The unsubstituted dibenz[b,f][1,4]oxazepine scaffold is the core building block for synthesizing a class of antipsychotic agents, most notably loxapine and its derivatives [5]. Procurement of the unsubstituted scaffold is essential for medicinal chemistry laboratories engaged in developing novel dibenzoxazepine-based therapeutics with improved receptor selectivity profiles or reduced side effect burdens, as it allows for systematic exploration of substitution patterns at the 2-, 8-, and 11-positions [6].

Analytical Method Development and Reference Standard Preparation

The well-characterized physicochemical properties of dibenz[b,f][1,4]oxazepine—including its melting point (68-73°C) , logP (3.49) , and characteristic UV/Vis absorption profile—make it suitable for use as a reference standard in analytical chemistry. Its low aqueous solubility (3.73 mg/L) and high lipophilicity dictate specific sample preparation workflows involving organic solvents (e.g., DMSO) [7], which should be clearly specified in procurement documentation to ensure method reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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